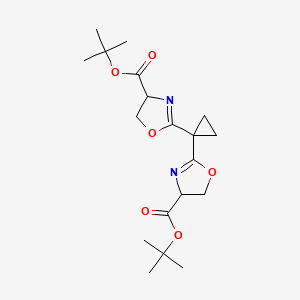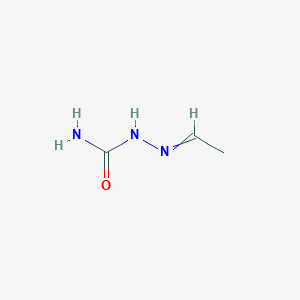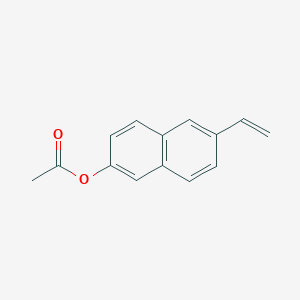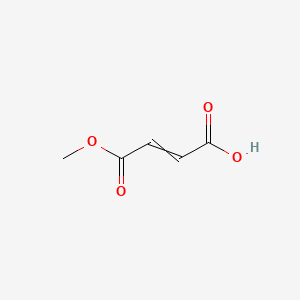![molecular formula C15H21GaO6 B12505962 4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one](/img/structure/B12505962.png)
4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one is a complex organometallic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one typically involves the reaction of gallium trichloride with 4-oxopent-2-en-2-ol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can yield lower oxidation state gallium complexes.
Substitution: Ligand exchange reactions can occur, where the 4-oxopent-2-en-2-yloxy ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Higher oxidation state gallium complexes.
Reduction: Lower oxidation state gallium complexes.
Substitution: New gallium complexes with different ligands.
Aplicaciones Científicas De Investigación
4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as coatings and nanocomposites.
Mecanismo De Acción
The mechanism by which 4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The gallium center acts as a Lewis acid, activating substrates and stabilizing transition states. This coordination chemistry is crucial in catalysis and other applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[Bis(4-oxopent-2-en-2-yloxy)ferrio]pent-3-en-2-one
- 4-[Bis(4-oxopent-2-en-2-yloxy)nickelio]pent-3-en-2-one
- 4-[Bis(4-oxopent-2-en-2-yloxy)alumanyl]pent-3-en-2-one
Uniqueness
4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one is unique due to the presence of the gallium center, which imparts distinct chemical properties compared to its iron, nickel, and aluminum analogs. Gallium’s ability to form stable complexes with a variety of ligands makes this compound particularly versatile in catalysis and materials science .
Propiedades
Fórmula molecular |
C15H21GaO6 |
|---|---|
Peso molecular |
367.05 g/mol |
Nombre IUPAC |
4-[bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
Clave InChI |
ZVYYAYJIGYODSD-UHFFFAOYSA-K |
SMILES canónico |
CC(=CC(=O)C)O[Ga](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12505881.png)
![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B12505893.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid](/img/structure/B12505896.png)
![2-[(2-Chlorophenyl)methoxy]ethanol](/img/structure/B12505904.png)

![(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B12505913.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12505914.png)





![Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP](/img/structure/B12505972.png)
![N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12505976.png)
